3-(Dimethylamino)-1-propanethiol
Overview
Description
Synthesis Analysis
The synthesis of 3-dimethylaminopropyl-lithium, a related initiator system for polymer synthesis, involves the reaction of 3-chloro-1-(dimethylamino)-propane with powdered lithium in solvents such as tetrahydrofuran (THF) and cyclopentane (CP). The reaction yields the lithium compound in greater than 90% yield in THF, although the stability of the compound in this solvent is limited even at low temperatures. In CP, a more stable solution of the organometallic compound is formed, but the yields are lower, reaching only up to 50% .
Molecular Structure Analysis
The molecular structure of 1-aryl-3-(dimethylamino)propenones has been investigated using structural techniques such as X-ray and neutron diffraction, spectroscopy, and density functional calculations. The presence of the dimethylamino group makes the carbonyl units of these molecules excellent proton acceptors, which allows them to form intra- and intermolecular hydrogen bonds. Co-crystallization with different proton donors can lead to the formation of one- and two-dimensional H-bridged polymers .
Chemical Reactions Analysis
The reactivity of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, a compound structurally similar to 3-(Dimethylamino)-1-propanethiol, with various phosphorus reagents has been studied. This compound can cyclize into different products such as diethyl 2-phosphonochromone and diethyl 3-phosphonopyrone when treated with diethyl phosphite in a basic medium or with triethoxy phosphonoacetate, respectively. Additionally, treatment with O,O-diethyl dithiophosphoric acid and Lawesson’s reagent leads to the formation of novel 1,3,2-oxathiaphosphinines. The reaction mechanisms for these transformations have been discussed, and the structures of the newly isolated products were established by elemental analysis and spectral tools .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(Dimethylamino)-1-propanethiol are not directly provided in the papers, the studies on related compounds suggest that the presence of the dimethylamino group can significantly affect these properties. For example, the stability of organometallic compounds containing the dimethylamino group can vary depending on the solvent used during synthesis . Additionally, the ability to form hydrogen bonds due to the electron-donating effects of the dimethylamino group can influence the molecular structure and potentially the physical properties of the compounds . The reactivity of these compounds with various reagents also indicates that the dimethylamino group plays a crucial role in their chemical behavior .
Scientific Research Applications
Synthesis and Structural Analysis
3-(Dimethylamino)-1-propanethiol is utilized in the synthesis of various compounds. For example, it has been used in the preparation of 2-(Dimethylamino)-1,3-dithiocyanatopropane, a key intermediate in synthesizing natural insecticides like Cartap. This process involves the reaction of 1-dimethylamino-2,3-dichloropropane with sodium thiocyanate, and the resulting compound's structure is analyzed using X-ray single-crystal diffraction (Yu Guan-ping et al., 2011).
Pharmaceutical Applications
In the field of pharmaceuticals, derivatives of 3-(Dimethylamino)-1-propanethiol have been explored as potential antidepressant agents. For instance, 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide and its analogues have shown promising results in biochemical and pharmacological animal models of depression, with a focus on minimizing anticholinergic side effects (J. A. Clark et al., 1979).
Crystallography and Ligand Design
The compound also finds applications in crystallography and ligand design. For example, an octameric zinc-aminothiolate complex was prepared using 3-dimethylamino-1-propanethiol, demonstrating its role in complex formation and ligand coordination with metals. This research contributes to understanding the structural and bonding aspects of metal-ligand interactions (I. Casals et al., 1991).
Chemical Synthesis and Reactions
Moreover, 3-(Dimethylamino)-1-propanethiol is involved in various chemical synthesis and reaction processes. It reacts with o-methoxycarbonylphenyl isothiocyanate to yield specific tetrahydroquinazolin-4-ones, showcasing its reactivity and utility in synthesizing heterocyclic compounds (E. Cherbuliez et al., 1967).
Applications in Material Science
In material science, it has been used in the synthesis of cationic lipid precursors, demonstrating its utility in preparing compounds with potential applications in drug delivery systems and biotechnology (Cheng Yan-xiang, 2008).
Contributions to Molecular Studies
Finally, this compound contributes significantly to molecular studies, including the investigation of molecular structures, bonding dynamics, and electronic properties of various organometallic and organic compounds (Anna-Katharina Pleier et al., 2003).
properties
IUPAC Name |
3-(dimethylamino)propane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAYSFNFCZEPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388502 | |
Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-propanethiol | |
CAS RN |
42302-17-0 | |
Record name | 3-(Dimethylamino)-1-propanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42302-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylamino)-1-propanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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